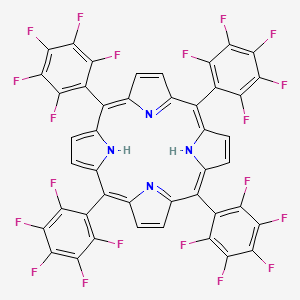

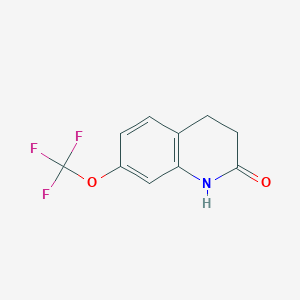

![molecular formula C19H18ClN3O5S B1460071 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- CAS No. 1855920-54-5](/img/structure/B1460071.png)

2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-

説明

This compound is also known as Rivaroxaban Deschloro Impurity . It is an impurity of Rivaroxaban, a novel antithrombotic agent . It is a highly potent and selective, direct FXa inhibitor .

Synthesis Analysis

The synthesis of this compound starts from 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol, and 4-(4-aminophenyl)-3-morpholinone . The compound acts as an inhibitor of the blood coagulation factor Xa and can be used for the prophylaxis and/or treatment of thromboembolic disorders .Physical And Chemical Properties Analysis

The compound has a molecular weight of 401.44 g/mol . It has a predicted boiling point of 758.0±60.0 °C and a predicted density of 1.400±0.06 g/cm3 . The compound is slightly soluble in DMSO and methanol when heated . The predicted pKa value is 13.73±0.46 .科学的研究の応用

Synthesis and Biological Properties

Research has shown the potential of derivatives of 2-Thiophenecarboxamide in the synthesis of compounds with antimicrobial properties. Specifically, derivatives such as N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides exhibit in vitro antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds have been synthesized and structurally elucidated through spectral analysis methods (Desai, Dodiya, & Shihora, 2011).

作用機序

Target of Action

The primary target of this compound is the Histamine-1 receptor . Histamine-1 receptors play a crucial role in allergic reactions, and their antagonism can alleviate symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

The compound acts as an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral Histamine-1 receptors . By blocking these receptors, the compound prevents the typical allergic response triggered by histamine, a substance released by the body during an allergic reaction .

Biochemical Pathways

The compound’s action primarily affects the histamine biochemical pathway. By inhibiting Histamine-1 receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms

Result of Action

The result of the compound’s action is the alleviation of allergic symptoms. By blocking Histamine-1 receptors, the compound prevents histamine from triggering an allergic response, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives .

生化学分析

Biochemical Properties

2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- plays a crucial role in biochemical reactions, particularly as an inhibitor of blood clotting factor Xa . This compound interacts with enzymes such as factor Xa, inhibiting its activity and thereby preventing the conversion of prothrombin to thrombin. This interaction is essential for the prophylaxis and treatment of thromboembolic diseases .

Cellular Effects

2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting factor Xa, it affects the coagulation cascade, which is critical for maintaining hemostasis . Additionally, this compound can impact gene expression related to coagulation factors and other proteins involved in the clotting process .

Molecular Mechanism

The molecular mechanism of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- involves its binding to the active site of factor Xa. This binding inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . The compound’s structure allows it to fit precisely into the active site of factor Xa, blocking its function and thereby exerting its anticoagulant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained anticoagulant effects, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- vary with different dosages in animal models. At lower doses, the compound effectively inhibits factor Xa without causing significant adverse effects . At higher doses, toxic effects such as bleeding and other coagulation-related issues have been observed . These findings highlight the importance of determining the optimal dosage to achieve therapeutic effects while minimizing adverse outcomes .

Metabolic Pathways

2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is involved in metabolic pathways related to its anticoagulant activity. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolism is crucial for regulating the compound’s activity and ensuring its safe and effective use in therapeutic applications .

Transport and Distribution

Within cells and tissues, 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its overall efficacy and safety . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is critical for its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its anticoagulant effects . Post-translational modifications and targeting signals play a role in directing the compound to these locations, ensuring its proper function and efficacy .

特性

IUPAC Name |

3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-15-5-8-29-17(15)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-6-7-27-11-16(22)24/h1-5,8,14H,6-7,9-11H2,(H,21,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWZKMKNFZNVAD-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=C(C=CS4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=C(C=CS4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1855920-54-5 | |

| Record name | 2-Thiophenecarboxamide, 3-chloro-N-(((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1855920545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-THIOPHENECARBOXAMIDE, 3-CHLORO-N-(((5S)-2-OXO-3-(4-(3-OXO-4-MORPHOLINYL)PHENYL)-5-OXAZOLIDINYL)METHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6W9Z346D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

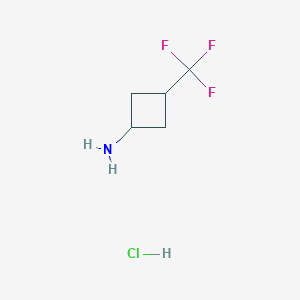

![[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1459994.png)

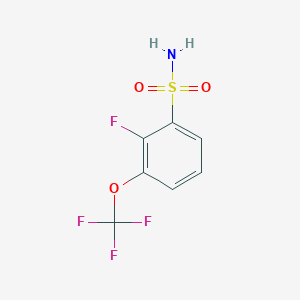

![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)

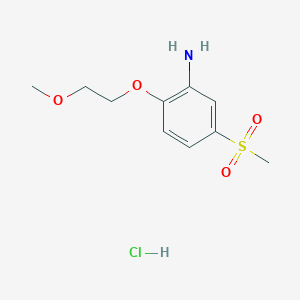

![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)